2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile

Description

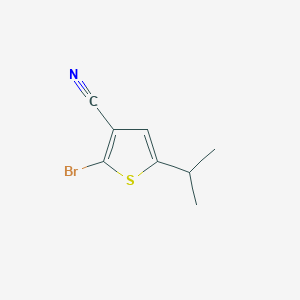

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile is a brominated thiophene derivative with the molecular formula C₉H₇BrN₂S and a molecular weight of 256.21 g/mol . Its structure features a thiophene core substituted with a bromine atom at position 2, a propan-2-yl (isopropyl) group at position 5, and a nitrile group at position 2. This compound is cataloged as a building block in synthetic chemistry, with applications in pharmaceutical and materials research due to its reactive sites (bromine for cross-coupling and nitrile for further functionalization) .

Properties

Molecular Formula |

C8H8BrNS |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

2-bromo-5-propan-2-ylthiophene-3-carbonitrile |

InChI |

InChI=1S/C8H8BrNS/c1-5(2)7-3-6(4-10)8(9)11-7/h3,5H,1-2H3 |

InChI Key |

XLAOFWUETWADQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(S1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of 5-Isopropylthiophene-3-carbonitrile

A plausible route involves brominating 5-isopropylthiophene-3-carbonitrile at position 2. The nitrile group at position 3 acts as a meta-directing electron-withdrawing group, favoring electrophilic substitution at position 2.

Procedure :

- Substrate Preparation : 5-Isopropylthiophene-3-carbonitrile is synthesized via Friedel-Crafts alkylation of thiophene-3-carbonitrile with isopropyl chloride in the presence of AlCl₃.

- Bromination : The substrate is treated with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C. Gas chromatography tracks the reaction until 2-bromo-5-isopropylthiophene-3-carbonitrile constitutes >95% of the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 40°C | |

| Yield | >95% (bromination step) | |

| Purification | Solvent extraction, rectification |

Advantages :

Sequential Functionalization via Cyanation and Alkylation

Palladium-Catalyzed Cyanation of 2-Bromo-5-isopropylthiophene

This method introduces the nitrile group at position 3 after bromination.

Procedure :

- Bromination : 5-Isopropylthiophene undergoes bromination using HBr/H₂O₂ to yield 2-bromo-5-isopropylthiophene.

- Cyanation : The bromine at position 3 is replaced via palladium-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) in dimethylacetamide (DMAc) under microwave irradiation (180°C, 17 min).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, pivalic acid | |

| Reaction Time | 17 minutes (microwave) | |

| Yield | 75–80% (estimated) |

Challenges :

- Competing side reactions at position 2 require careful stoichiometric control.

- High catalyst loading increases costs.

One-Pot Tandem Synthesis via Base-Induced Cyclization

Adaptation of Benzofuran Synthesis Methodology

A one-pot strategy inspired by benzofuran synthesis could construct the thiophene ring with pre-installed substituents.

Procedure :

- Cyclization : React 2-bromo-5-methoxyphenylacetonitrile with isopropyl magnesium bromide in dry DMF at 90°C.

- Demethylation : Treat the intermediate with BBr₃ to convert methoxy groups to hydroxyls, followed by dehydration to form the nitrile.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dry DMF | |

| Reaction Time | 6 hours | |

| Yield | 84% (similar systems) |

Limitations :

- Requires precise control over ring-closure regioselectivity.

- Demethylation steps may reduce overall yield.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Proposed Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Directed Bromination | >95 | High | High | Moderate |

| Palladium Cyanation | 75–80 | Moderate | Low | Low |

| One-Pot Cyclization | 84 | Moderate | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds.

Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules. The compound can modulate various biochemical pathways, depending on its application.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carbonitrile Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile and analogous compounds:

Solubility and Bioavailability

The isopropyl group in this compound likely enhances lipophilicity compared to derivatives like 6CN, which exhibits poor water solubility due to its fused aromatic system . In contrast, carboxylic acid derivatives (e.g., 5-Bromobenzo[b]thiophene-3-carboxylic acid) have higher polarity, favoring aqueous solubility but requiring formulation adjustments for cellular uptake .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile?

The compound is typically synthesized via bromination of a substituted thiophene precursor. For example:

- Bromination : Use N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or Lewis acid catalyst to introduce the bromine atom at the 2-position of the thiophene ring .

- Cyanation : The nitrile group at the 3-position can be introduced via nucleophilic substitution using copper(I) cyanide (CuCN) under Ullmann-type conditions .

- Isopropyl substitution : The propan-2-yl group at the 5-position may be introduced via Friedel-Crafts alkylation using isopropyl halides and a Lewis acid catalyst (e.g., AlCl₃) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C2, isopropyl at C5) via chemical shifts and coupling constants. The nitrile group typically shows no proton signal but a distinct carbon peak at ~110–120 ppm .

- IR : A sharp absorption band near ~2200 cm⁻¹ confirms the C≡N stretch .

- Elemental Analysis : Verify Br and S content to ensure stoichiometric consistency .

Q. What are the key challenges in handling and storing this compound?

- Stability : The nitrile group may hydrolyze under acidic/basic conditions. Store in anhydrous environments at 0–6°C .

- Light Sensitivity : Brominated thiophenes can undergo photodecomposition; use amber vials and avoid prolonged UV exposure .

- Reactivity : The isopropyl group may participate in unintended alkylation reactions; avoid strong electrophiles during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic (C5 isopropyl) and electrophilic (C2 bromine) sites .

- Multiwfn Analysis : Use the multifunctional wavefunction analyzer to map electrostatic potential (ESP) surfaces, revealing regions prone to Suzuki-Miyaura coupling (e.g., bromine as a leaving group) .

- Transition State Modeling : Simulate Pd-catalyzed coupling reactions to predict activation barriers and regioselectivity .

Q. What crystallographic strategies resolve ambiguities in molecular packing or polymorphism?

- Single-Crystal X-ray Diffraction : Use SHELX for structure refinement. Key parameters:

- Space Group : Check for common thiophene derivatives (e.g., P2₁/c).

- Hydrogen Bonding : Analyze short contacts (e.g., C–H···N interactions involving the nitrile group) using Mercury .

Q. How do solvent effects influence the compound’s electronic properties in optoelectronic applications?

- Solvatochromism : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). The nitrile group’s electron-withdrawing nature enhances π→π* transitions, with shifts indicating solvent-polarity-dependent bandgap modulation .

- TD-DFT Simulations : Compare computed excitation energies in implicit solvent models (e.g., COSMO) to experimental data to validate solvation effects .

- Charge Transport Studies : Use cyclic voltammetry to estimate HOMO/LUMO levels and correlate with solvent dielectric constant .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Systematic Calibration : Ensure NMR spectrometers are calibrated using TMS or internal standards (e.g., CDCl₃ residual peak at 7.26 ppm).

- Isotopic Purity : Check for deuterated solvent interference (e.g., DMSO-d₆ peaks overlapping with aromatic protons) .

- Dynamic Effects : Variable-temperature NMR can resolve rotational barriers in the isopropyl group, which may cause splitting anomalies .

Q. Why might catalytic cross-coupling yields vary significantly across studies?

- Catalyst Poisoning : Trace sulfur from the thiophene ring can deactivate Pd catalysts. Use sulfur-resistant ligands (e.g., XPhos) or pre-treat catalysts with thiourea .

- Steric Effects : The bulky isopropyl group at C5 may hinder transmetalation. Optimize reaction temperature (e.g., 80–100°C) and solvent (e.g., toluene/water biphasic systems) .

- Base Sensitivity : Strong bases (e.g., K₂CO₃) may hydrolyze the nitrile group; switch to milder alternatives (e.g., CsF) .

Methodological Tables

Table 1. Key Spectral Benchmarks for this compound

Table 2. Optimized Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | Sulfur tolerance |

| Base | Cs₂CO₃ | Mild, minimizes hydrolysis |

| Solvent | Toluene/H₂O (4:1) | Facilitates biphasic mixing |

| Temperature | 90°C | Balances steric/kinetic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.